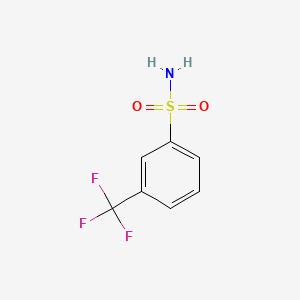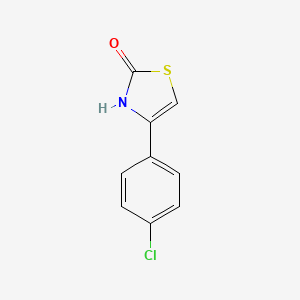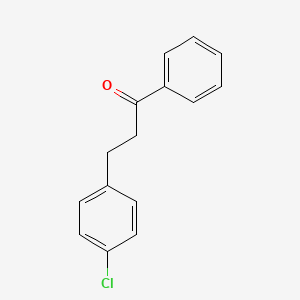
2-氯-3-苯基丙腈
概述
描述
2-Chloro-3-phenyl-propionitrile is an organic compound with the molecular formula C9H8ClN It is a nitrile derivative that features a phenyl group attached to a propionitrile backbone, with a chlorine atom substituting one of the hydrogen atoms on the second carbon
科学研究应用
2-Chloro-3-phenyl-propionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that nitriles, the class of organic compounds to which 2-chloro-3-phenyl-propionitrile belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitriles typically undergo reactions at the carbon-nitrogen triple bond, which can lead to a variety of transformations depending on the specific conditions and reactants present .
Biochemical Pathways
Nitriles are known to participate in a variety of biochemical reactions, including nucleophilic substitutions and additions .
Pharmacokinetics
It is known that the compound has a molecular weight of 165619, which may influence its bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially participate in a variety of chemical transformations, leading to diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-phenyl-propionitrile. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the specific reactions it undergoes .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-3-phenyl-propionitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with cyanogen chloride in the presence of a base. Another method includes the reaction of phenylacetonitrile with thionyl chloride, followed by chlorination .
Industrial Production Methods: On an industrial scale, the production of 2-Chloro-3-phenyl-propionitrile often involves the chlorination of phenylacetonitrile using chlorine gas in the presence of a catalyst. This method is favored due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 2-Chloro-3-phenyl-propionitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-Hydroxy-3-phenyl-propionitrile.
Reduction: 2-Chloro-3-phenyl-propylamine.
Oxidation: 2-Chloro-3-phenyl-benzoic acid.
相似化合物的比较
3-Chloropropionitrile: Similar in structure but lacks the phenyl group.
2-Chloro-3-methyl-propionitrile: Similar but has a methyl group instead of a phenyl group.
Phenylacetonitrile: Lacks the chlorine atom but has a similar nitrile group.
Uniqueness: 2-Chloro-3-phenyl-propionitrile is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
2-chloro-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292173 | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-62-6 | |
| Record name | NSC80631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Q1: What is the significance of adventitious root induction in plant science, and how does 2-chloro-3-phenyl-propionitrile play a role?
A: Adventitious root induction is crucial in plant propagation, particularly for woody species like apple trees. It allows for the development of roots from non-root tissues (e.g., stems, leaves), facilitating the production of clones with desirable traits. [] The research paper you provided investigates the efficacy of 2-chloro-3-phenyl-propionitrile and its substituted derivatives in stimulating adventitious root formation in apple rootstocks grown in vitro. [] While the exact mechanism is not fully elucidated in this paper, this research suggests that 2-chloro-3-phenyl-propionitrile and its derivatives may hold potential as rooting agents in plant tissue culture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)




![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)






